molecular formula C19H26N2O4 B6349122 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-58-8

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6349122
CAS RN: 1326809-58-8
M. Wt: 346.4 g/mol
InChI Key: OYTSAOWFAIQVDX-UHFFFAOYSA-N
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Description

The compound “4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid” is a complex organic molecule. It contains a spiro[4.5]decane skeleton, which is a type of polycyclic compound where two rings share a single atom . The molecule also contains a carboxylic acid group (-COOH), a phenylacetyl group (C6H5CH2CO-), and a propyl group (-CH2CH2CH3).


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of organic reactions. Unfortunately, without specific literature or experimental data, it’s challenging to propose a detailed synthesis route .


Molecular Structure Analysis

The spiro[4.5]decane skeleton is a key structural feature of this molecule. This structure consists of two rings of different sizes (a four-membered ring and a five-membered ring) sharing a single common atom .


Chemical Reactions Analysis

The reactivity of this molecule would be influenced by its functional groups. The carboxylic acid group is typically reactive and can undergo various reactions such as esterification, amide formation, and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, carboxylic acids generally exhibit strong hydrogen bonding, leading to high boiling points. They are also typically soluble in organic solvents like ethanol, toluene, and diethyl ether .

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in laboratory experiments is its ability to act as an inhibitor of the enzyme acetylcholinesterase. This makes it useful for studying the effects of acetylcholine on the brain. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, the compound is not very soluble in water, which can limit its use in some experiments.

Future Directions

The potential applications of 4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid are vast, and there are many possible future directions for research. One possible direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer’s disease. Additionally, further research could be done to explore its anti-inflammatory and anti-oxidant properties. Other possible future directions include exploring its potential as a substrate for enzymes, as a reagent for organic synthesis, and as a ligand for molecular recognition studies.

Synthesis Methods

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is synthesized through a reaction between 2-phenylacetic acid and 8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid. The synthesis process begins with the esterification of the 2-phenylacetic acid with 8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid in the presence of a base, such as sodium hydroxide. The reaction is then heated to a temperature of 110°C under reflux for 3-4 hours. The product is then cooled to room temperature and the crude product is obtained. The crude product is then purified by recrystallization and the final product is obtained.

Scientific Research Applications

4-(2-Phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid has been studied extensively in recent years due to its potential to be used in various scientific research applications. It has been used as a substrate for enzymes, as a reagent for organic synthesis, and as a ligand for molecular recognition studies. Additionally, it has been used in the synthesis of novel compounds and as a catalyst for organic reactions.

properties

IUPAC Name

4-(2-phenylacetyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-2-10-20-11-8-19(9-12-20)21(16(14-25-19)18(23)24)17(22)13-15-6-4-3-5-7-15/h3-7,16H,2,8-14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYTSAOWFAIQVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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